

4'-Isobutylacetophenone IUPAC name

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Compound of Interest

Compound Name: 4'-Isobutylacetophenone

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An In-depth Technical Guide to 1-[4-(2-methylpropyl)phenyl]ethanone (**4'-Isobutylacetophenone**)

Introduction

The IUPAC name for **4'-Isobutylacetophenone** is 1-[4-(2-methylpropyl)phenyl]ethanone.[1][2][3][4] This aromatic ketone is a critical intermediate in the pharmaceutical industry, primarily serving as a key precursor in the synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[3][5][6] Ibuprofen is renowned for its analgesic, anti-inflammatory, and antipyretic properties.[5] This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-[4-(2-methylpropyl)phenyl]ethanone, with a focus on its role in drug development.

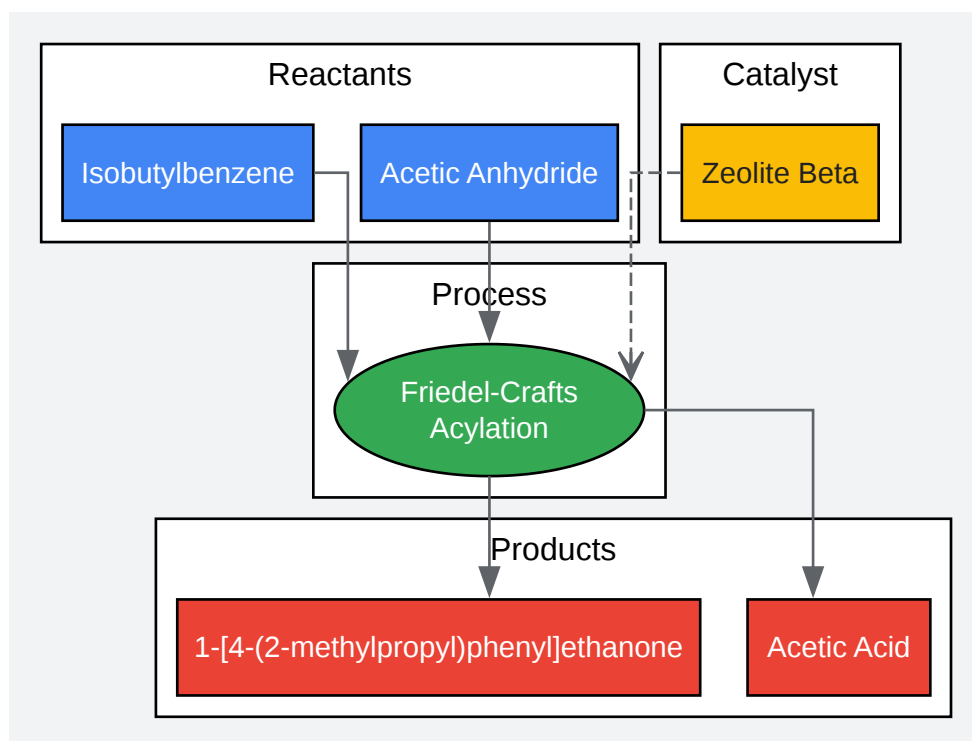
Chemical and Physical Properties

1-[4-(2-methylpropyl)phenyl]ethanone is a clear, colorless oil.[6][7] Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
IUPAC Name	1-[4-(2-methylpropyl)phenyl]ethanone	[1][2][3]
Synonyms	4'-Isobutylacetophenone, p-Isobutylacetophenone	[1][2][4]
CAS Number	38861-78-8	[2][3]
Molecular Formula	C ₁₂ H ₁₆ O	[2][6][8]
Molecular Weight	176.25 g/mol	[2][8]
Appearance	Clear Colourless Oil	[6][7]
Boiling Point	134-135°C at 16 mmHg	[8]
Density	0.952 g/cm ³	[8]
Flash Point	54°C	[8]
Solubility	Miscible with chloroform and methanol. Slightly miscible with water.	[6]
InChI Key	KEAGRYYGWZVPC-UHFFFAOYSA-N	[1][4]

Synthesis of 1-[4-(2-methylpropyl)phenyl]ethanone

The primary industrial synthesis of 1-[4-(2-methylpropyl)phenyl]ethanone is achieved through the Friedel-Crafts acylation of isobutylbenzene.[9][10] This electrophilic aromatic substitution reaction typically uses an acylating agent like acetic anhydride in the presence of a catalyst. While traditional methods employed catalysts like hydrogen fluoride, modern, more environmentally friendly processes utilize solid acid catalysts such as zeolite beta.[9][10][11]



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Synthesis of 1-[4-(2-methylpropyl)phenyl]ethanone via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a greener synthesis method using a zeolite beta catalyst.

Materials:

- Isobutylbenzene (IBB)
- Acetic anhydride (Ac_2O)
- Zeolite beta catalyst (nanocrystalline or microcrystalline)

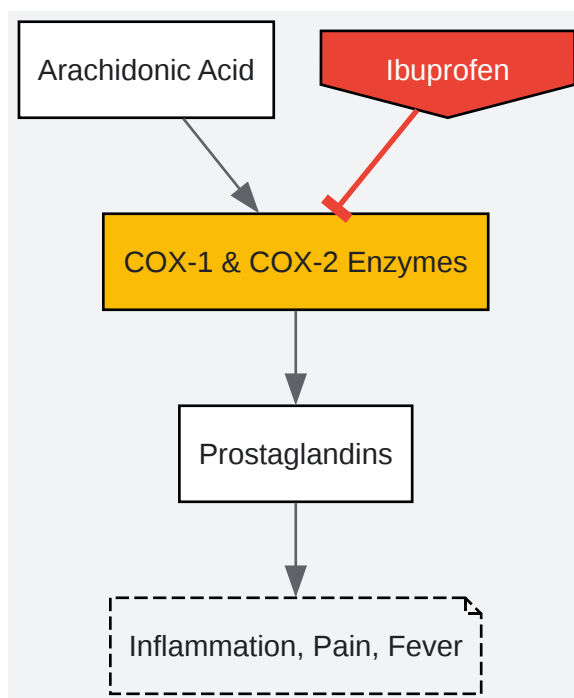
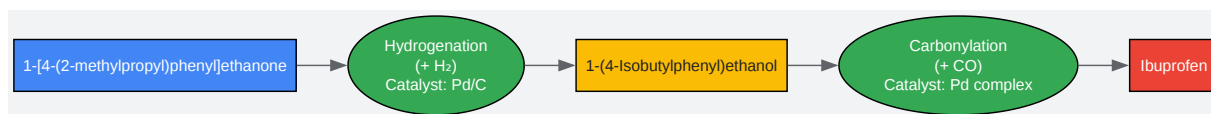
Procedure:

- In a suitable reactor, combine isobutylbenzene and acetic anhydride.[9]
- Add the zeolite beta catalyst to the mixture.[9]

- Heat the reaction mixture to a temperature between 60°C and 165°C.[9][12]
- Maintain the reaction with stirring for a period of 2 to 24 hours, monitoring for completion.[9][12]
- Upon completion, cool the reaction mixture and separate the catalyst by filtration.[9]
- The product, 1-[4-(2-methylpropyl)phenyl]ethanone, is then recovered from the filtrate using conventional methods such as distillation.[9]

Application in Drug Development: Synthesis of Ibuprofen

The most significant application of 1-[4-(2-methylpropyl)phenyl]ethanone is its role as the starting material for the Boots-Hoechst-Celanese (BHC) process, a "green" synthesis of Ibuprofen.[5] This three-step process is lauded for its high atom economy (approximately 77-80%) compared to the older, six-step Boots process which had an atom economy of around 40%.[5]



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